molecular formula C11H17NO B6279084 (2S)-2-(dimethylamino)-3-phenylpropan-1-ol CAS No. 27720-03-2

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol

Cat. No.: B6279084
CAS No.: 27720-03-2
M. Wt: 179.3
InChI Key:
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Description

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a dimethylamino group, a phenyl group, and a hydroxyl group attached to a chiral carbon center, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-3-phenylpropan-1-ol typically involves the following steps:

    Asymmetric Reduction: One common method is the asymmetric reduction of the corresponding ketone, (2S)-2-(dimethylamino)-3-phenylpropan-1-one, using chiral catalysts. This process ensures the formation of the desired enantiomer with high enantiomeric excess.

    Reductive Amination: Another approach involves the reductive amination of 3-phenylpropanal with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic reduction are also employed to achieve large-scale synthesis with high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: (2S)-2-(dimethylamino)-3-phenylpropan-1-one

    Reduction: (2S)-2-(dimethylamino)-3-phenylpropan-1-amine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol has numerous applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which (2S)-2-(dimethylamino)-3-phenylpropan-1-ol exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(dimethylamino)-3-phenylpropan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.

    (2S)-2-(methylamino)-3-phenylpropan-1-ol: A similar compound with a single methyl group on the amino nitrogen.

    (2S)-2-(dimethylamino)-3-(4-methylphenyl)propan-1-ol: A derivative with a methyl group on the phenyl ring.

Uniqueness

(2S)-2-(dimethylamino)-3-phenylpropan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

27720-03-2

Molecular Formula

C11H17NO

Molecular Weight

179.3

Purity

95

Origin of Product

United States

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